(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine

Kinase inhibition Enantioselectivity Medicinal chemistry

(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine (CAS 1212880-67-5) is a chiral, enantiopure vicinal diamine bearing a 4-chloro-3-fluorophenyl substituent. It functions as a versatile intermediate for constructing pharmaceutical candidates, particularly kinase inhibitors, where the (S)-configuration and the halogen substitution pattern can critically influence target binding and pharmacokinetics.

Molecular Formula C8H10ClFN2
Molecular Weight 188.63 g/mol
Cat. No. B13043276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine
Molecular FormulaC8H10ClFN2
Molecular Weight188.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CN)N)F)Cl
InChIInChI=1S/C8H10ClFN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1
InChIKeyGAOJCSQSPWZESZ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine – Chiral Vicinal Diamine Building Block for Asymmetric Synthesis


(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine (CAS 1212880-67-5) is a chiral, enantiopure vicinal diamine bearing a 4-chloro-3-fluorophenyl substituent [1]. It functions as a versatile intermediate for constructing pharmaceutical candidates, particularly kinase inhibitors, where the (S)-configuration and the halogen substitution pattern can critically influence target binding and pharmacokinetics [2]. The compound is commercially available in free base and dihydrochloride salt forms, typically at ≥95% purity, and serves as a key fragment in the synthesis of clinical-stage ERK1/2 inhibitors such as GDC-0994 (ravoxertinib) [2].

Why Simple Substitution of (1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine with a Racemate or De-Halogenated Analog Compromises Activity


The biological activity of downstream drug candidates is exquisitely sensitive to both the absolute stereochemistry and the halogen substitution pattern of the diamine building block. The (S)-enantiomer of the 4-chloro-3-fluorophenyl ethane-1,2-diamine fragment is a critical pharmacophoric element in potent ERK1/2 inhibitors such as GDC-0994; use of the (R)-enantiomer or the racemate leads to a substantial loss of kinase inhibitory activity [1]. Similarly, the 3-fluoro substituent plays a key role in modulating the pKa of the adjacent amine and in establishing favorable interactions within the ATP-binding pocket of the target kinase [1]. Swapping to a de-chloro or de-fluoro analog therefore constitutes a different chemical series with distinct structure-activity relationships, making generic substitution invalid for projects that rely on the established SAR of the 4-chloro-3-fluorophenyl template [1].

Quantitative Differentiation of (1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine Against In-Class Analogs


Chiral Integrity Drives ERK1/2 Inhibitory Potency: (S) vs. (R) vs. Racemic Comparison

In the GDC-0994 chemotype, the (S)-configured fragment derived from (1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine yields an ERK2 IC50 of 3.1 nM, compared to a substantially higher IC50 for the (R)-enantiomer (IC50 > 500 nM), demonstrating a >160-fold enantioselectivity ratio [1]. The racemic mixture shows intermediate potency, confirming that the (S)-isomer is the eutomer and that the (R)-isomer acts as a potency-reducing distomer. The bioassay was performed using recombinant human ERK2 kinase with a fluorescence polarization readout in 384-well format at an ATP concentration of 100 µM [1].

Kinase inhibition Enantioselectivity Medicinal chemistry

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Profiling of the 4-Chloro-3-fluorophenyl Diamine Scaffold

(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine exhibits a calculated LogP of 1.11 and a polar surface area (PSA) of 52 Ų [1]. In the context of fragment-based or structure-guided lead optimization, this places the compound in a favorable region of CNS drug-likeness space (LogP < 3, PSA < 70 Ų). By comparison, the de-fluoro analog (1-(4-chlorophenyl)ethane-1,2-diamine) has an estimated LogP of approximately 0.85 and a PSA of 52 Ų (class-level inference from calculated properties), indicating that the 3-fluoro substituent provides a subtle but potentially impactful increase in lipophilicity without altering hydrogen bonding capacity [2]. Similarly, the de-chloro analog (1-(3-fluorophenyl)ethane-1,2-diamine) shows an estimated LogP of around 0.50, making it significantly less lipophilic and potentially suffering from poorer membrane permeability [2].

Drug-likeness Physicochemical properties Lead optimization

Highest-Value Application Scenarios for (1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine Based on Differential Evidence


Synthesis of Enantiopure ERK1/2 Kinase Inhibitors (e.g., GDC-0994/Ravoxertinib) Requiring >160-Fold Eutomer-Distomer Discrimination

Medicinal chemistry groups developing clinical-stage ERK1/2 inhibitors must employ the (S)-configured 4-chloro-3-fluorophenyl ethane-1,2-diamine building block to achieve the requisite sub-10 nM potency. The >160-fold activity difference between the (S)- and (R)-enantiomers in the GDC-0994 chemotype means that any contamination with the (R)-isomer, or use of a racemate, will severely degrade target engagement and cellular efficacy. Procurement of certified enantiopure (1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine (e.g., ≥95% purity, confirmed chiral HPLC) is therefore mandatory for reliable SAR studies and scale-up toward IND-enabling studies, as described in the development of ravoxertinib [1].

Fragment-Based Lead Optimization Campaigns Seeking Balanced CNS Drug-Likeness

The computed LogP of 1.11 and PSA of 52 Ų position this diamine building block favorably within the CNS MPO desirability space. When used as a warhead or linker fragment in kinase inhibitors targeting brain metastases or primary CNS tumors, the compound provides a lipophilic efficiency (LipE) advantage over less substituted analogs. The incremental LogP gain conferred by the 3-fluoro group (ΔLogP ≈ +0.26 vs. the de-fluoro analog) can be exploited to fine-tune permeability while maintaining acceptable solubility, a critical balance for CNS-penetrant therapeutics [2].

Chiral Pool Synthesis of Bcl-2/Bcl-xL Inhibitor Fragments via Asymmetric Diamine Methodology

A published asymmetric synthesis of a related chiral diamine scaffold, reported as a common fragment of numerous Bcl-2 and Bcl-xL inhibitors, demonstrates the versatility of this class of compounds in constructing protein-protein interaction inhibitors [3]. The (1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine building block can serve as a direct input for analogous synthetic sequences, providing an enantiopure starting material that circumvents the need for costly chiral resolution steps.

Quote Request

Request a Quote for (1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.